

Introduction: The Imidazole Scaffold and the Versatility of a Key Building Block

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Compound of Interest

Compound Name: *2,5-Dimethyl-1H-imidazole-4-carbaldehyde*

CAS No.: 68282-52-0

Cat. No.: B1356399

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The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a crucial component in compounds with a vast range of therapeutic applications, including anticancer, antifungal, antiviral, and anti-inflammatory agents.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with biological targets.[4]

Within the diverse toolkit of imidazole-based starting materials, **2,5-Dimethyl-1H-imidazole-4-carbaldehyde** (CAS: 68282-52-0) emerges as a particularly valuable and versatile building block.[5] Its structure combines the stable, substituted imidazole core with a reactive aldehyde functional group, providing a direct handle for a multitude of chemical transformations. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Physicochemical Properties and Handling

A thorough understanding of the starting material is fundamental to successful synthesis.

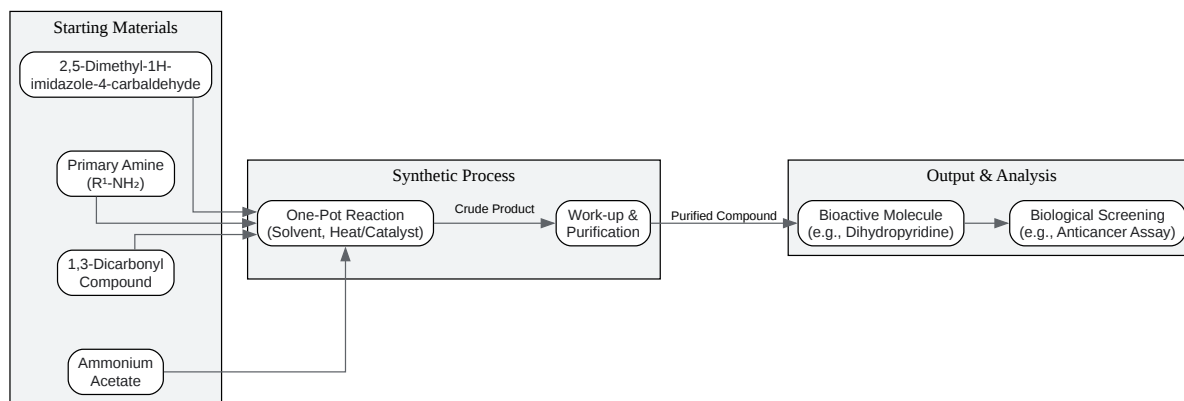
Property	Value	Reference
CAS Number	68282-52-0	[6]
Molecular Formula	C ₆ H ₈ N ₂ O	[6][7]
Molecular Weight	124.14 g/mol	[6][8]
Appearance	Solid	[7]
Melting Point	159-161 °C	[6][8]
Synonyms	2,4-Dimethyl-1H-imidazole-5-carbaldehyde	[6][7]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound should be handled using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to minimize exposure.

Core Synthetic Strategy: Multi-Component Reactions (MCRs)

One of the most powerful applications of **2,5-Dimethyl-1H-imidazole-4-carbaldehyde** is in multi-component reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure.[9] This approach is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[9][10] The aldehyde group is a perfect electrophilic partner for such transformations.

A common MCR strategy involves the condensation of an aldehyde, an amine, a dicarbonyl compound, and a source of ammonia (like ammonium acetate) to yield highly substituted imidazole or pyridine derivatives.[3] This approach allows for the systematic variation of multiple substituents around a core scaffold, enabling detailed structure-activity relationship (SAR) studies.



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General workflow for a multi-component reaction.

Protocol: Synthesis of a Dihydropyridine-Fused Imidazole Scaffold

This protocol details a representative one-pot Hantzsch-type reaction to synthesize a dihydropyridine derivative, a scaffold known for various biological activities. This reaction exemplifies the utility of **2,5-Dimethyl-1H-imidazole-4-carbaldehyde** in building complex, drug-like molecules.

Objective:

To synthesize a 1,4-dihydropyridine derivative incorporating the 2,5-dimethyl-1H-imidazole moiety via a four-component reaction.

Materials:

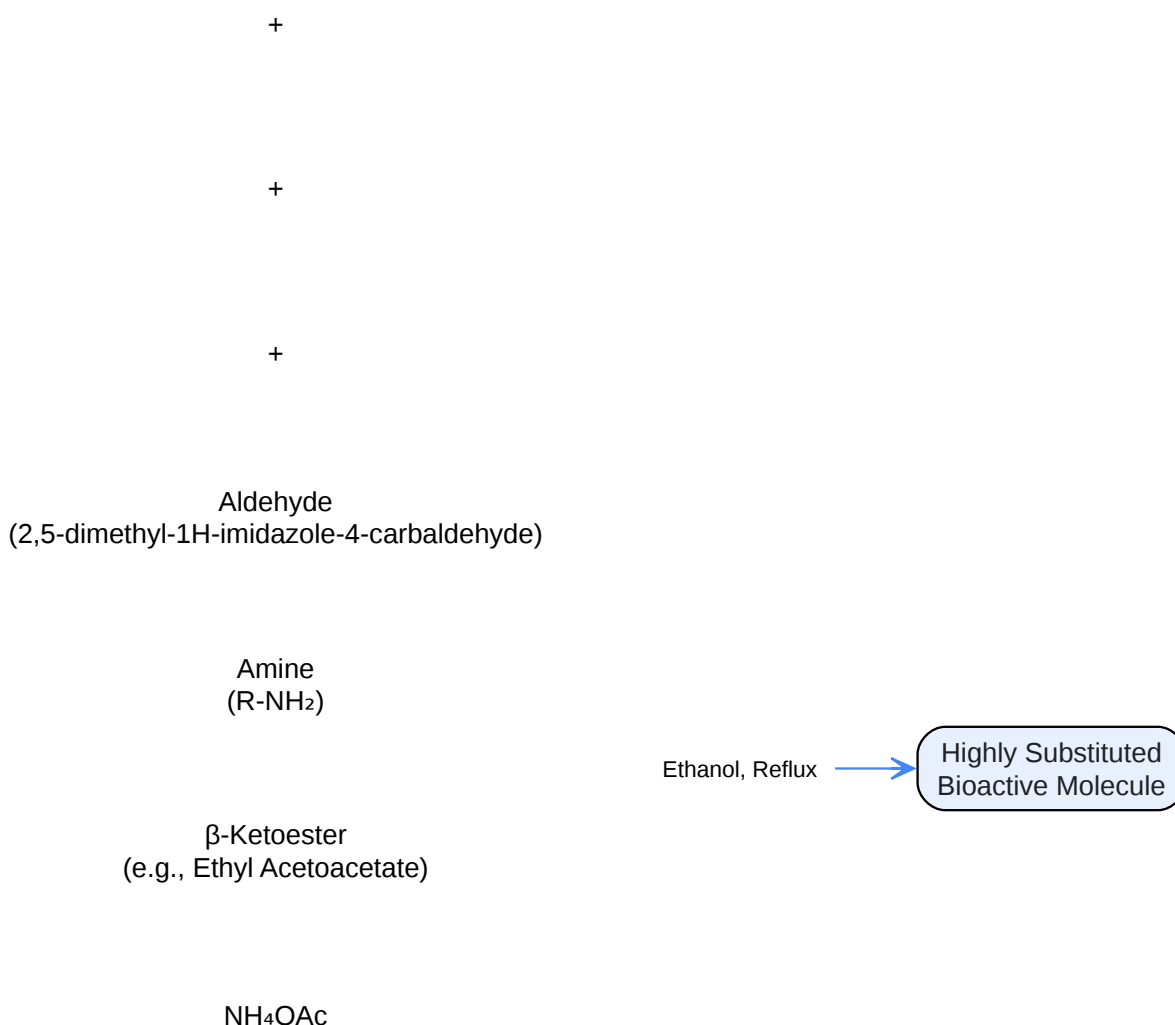
- **2,5-Dimethyl-1H-imidazole-4-carbaldehyde** (1.0 eq)
- Ethyl acetoacetate (2.0 eq)
- Aromatic amine (e.g., Aniline) (1.1 eq)
- Ammonium acetate (1.5 eq)
- Ethanol (Solvent)
- Glacial Acetic Acid (Catalyst, optional)
- Standard glassware for reflux
- Magnetic stirrer and hotplate
- Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
- Column chromatography setup (Silica gel)

Step-by-Step Methodology:

- Reaction Setup:
 - To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2,5-Dimethyl-1H-imidazole-4-carbaldehyde** (e.g., 1.24 g, 10 mmol).
 - Add ethanol (40 mL) and stir until the aldehyde is fully dissolved.
 - Causality: Ethanol is a common solvent for Hantzsch reactions as it effectively dissolves the polar and nonpolar reactants and is easy to remove post-reaction.
- Addition of Reagents:
 - Sequentially add ethyl acetoacetate (e.g., 2.60 g, 20 mmol), the selected aromatic amine (e.g., aniline, 1.02 g, 11 mmol), and ammonium acetate (e.g., 1.16 g, 15 mmol) to the flask.

- A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate imine formation, a key intermediate step.
- Causality: Ammonium acetate serves as the nitrogen source for the dihydropyridine ring. The aromatic amine will be incorporated into the final structure, allowing for molecular diversity. Ethyl acetoacetate provides the carbon backbone for the new ring.
- Reaction Execution:
 - Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.
 - Monitor the reaction progress using TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting aldehyde spot indicates reaction completion. This typically takes 4-8 hours.
 - Causality: Heating provides the necessary activation energy for the multiple condensation and cyclization steps involved in the MCR.
- Work-up and Isolation:
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Reduce the solvent volume by approximately half using a rotary evaporator.
 - Pour the concentrated mixture into ice-cold water (100 mL) while stirring. A solid precipitate should form.
 - Causality: The product is typically much less soluble in water than the reactants or byproducts (like excess ammonium acetate), causing it to precipitate upon addition to cold water.
 - Collect the crude solid by vacuum filtration, washing with cold water (2 x 20 mL).
 - Dry the crude product in a vacuum oven.
- Purification and Characterization:

- Purify the crude solid using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
- Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent.
- Self-Validation: The identity and purity of the final compound must be confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS). The expected spectra should show characteristic peaks for the imidazole protons/carbons, the newly formed dihydropyridine ring, and the incorporated aromatic amine.



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A simplified multi-component reaction scheme.

Bioactivity Profile of Derivatives

The true value of **2,5-Dimethyl-1H-imidazole-4-carbaldehyde** lies in the diverse biological activities of the molecules it helps create. The imidazole core itself is known to be a key pharmacophore, and modifications enabled by the aldehyde group can tune the activity towards specific targets.[1]

- **Anticancer Agents:** Many imidazole derivatives have shown potent anticancer activity. The nitrogen atoms can coordinate with metal ions in metalloenzymes, while the planar ring system can intercalate with DNA or fit into the active sites of kinases.[4]
- **Antimicrobial and Antifungal Agents:** The imidazole scaffold is famous for its presence inazole antifungals (e.g., clotrimazole, miconazole). Derivatives synthesized from this aldehyde can exhibit broad-spectrum antibacterial and antifungal properties.[2][3]
- **Enzyme Inhibition:** The ability to easily generate diverse libraries of molecules makes this starting material ideal for screening against various enzymes, such as kinases, proteases, or indoleamine 2,3-dioxygenase (IDO), a target in immunotherapy.[10][11]

Conclusion

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its stable, pre-substituted core and reactive aldehyde handle provide a streamlined entry point into the synthesis of complex heterocyclic molecules. By leveraging efficient synthetic strategies like multi-component reactions, researchers can rapidly access novel chemical matter with significant potential for development into next-generation therapeutics. The protocols and insights provided herein serve as a foundational guide for scientists looking to harness the power of this versatile building block in their drug discovery programs.

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